molecular formula C24H20IN3O4 B12014507 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate CAS No. 767339-15-1

4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Cat. No.: B12014507
CAS No.: 767339-15-1
M. Wt: 541.3 g/mol
InChI Key: RFGJBXIBBXEPBM-MZJWZYIUSA-N
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Description

4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is a complex organic compound with the molecular formula C24H20IN3O4 and a molecular weight of 541.349 g/mol . This compound is notable for its unique structure, which includes an iodobenzoyl group, an aminoacetyl group, and a carbohydrazonoyl group, all linked to a phenyl 2-methylbenzoate moiety.

Preparation Methods

The synthesis of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate typically involves multiple steps, starting with the preparation of the iodobenzoyl precursor. The iodobenzoyl group is introduced through iodination of a benzoyl compound. This is followed by the formation of the aminoacetyl group through an acetylation reaction. The carbohydrazonoyl group is then added via a hydrazonation reaction. Finally, the phenyl 2-methylbenzoate moiety is attached through an esterification reaction . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The iodobenzoyl group is known to facilitate the compound’s binding to certain enzymes and receptors, thereby modulating their activity. The aminoacetyl and carbohydrazonoyl groups contribute to the compound’s overall stability and reactivity, enhancing its biological activity .

Comparison with Similar Compounds

4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

767339-15-1

Molecular Formula

C24H20IN3O4

Molecular Weight

541.3 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C24H20IN3O4/c1-16-6-2-3-7-19(16)24(31)32-18-12-10-17(11-13-18)14-27-28-22(29)15-26-23(30)20-8-4-5-9-21(20)25/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+

InChI Key

RFGJBXIBBXEPBM-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3I

Origin of Product

United States

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